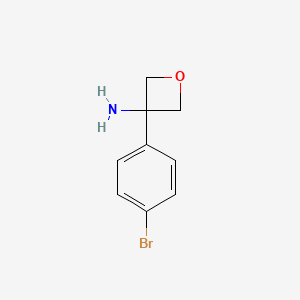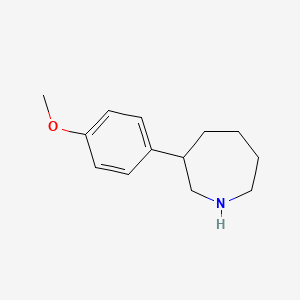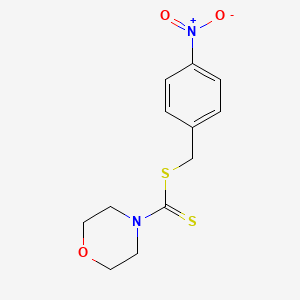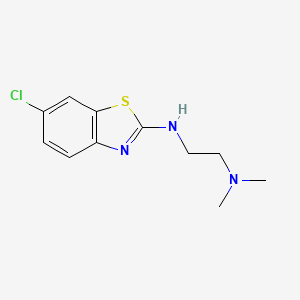
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as CBR-2092, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating the mechanisms of certain biological processes and as a potential therapeutic agent for certain diseases.
Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry
- Summary of the application : Benzothiazole derivatives have been synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Methods of application : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . For example, one synthesis involved dissolving a benzothiazole derivative and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .
- Results or outcomes : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa was low compared to the standard .
2. Biological and Pharmacological Properties
- Summary of the application : Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
- Methods of application : Benzothiazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
- Results or outcomes : A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole and related compounds as anticancer agents .
3. Synthesis of Dispersed Azo Compounds
- Summary of the application : Benzothiazole based dispersed azo compounds were synthesized by diazotization of benzothiazole derivatives .
- Methods of application : The synthesis involved diazotization of benzothiazole derivatives coupling with antipyrine through traditional electrophilic substitution reaction in the temperature range of 0–5 °C .
- Results or outcomes : The chemical structure of the prepared molecules was characterized by various analytical and spectroscopic techniques .
4. Anti-Inflammatory and Analgesic Activities
- Summary of the application : A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Methods of application : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . For example, one synthesis involved dissolving a benzothiazole derivative and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .
- Results or outcomes : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa was low compared to the standard .
5. Antibacterial Activity
- Summary of the application : Benzothiazole-containing analogues of Triclocarban (TCC) have been synthesized and shown to have potent antibacterial activity .
- Methods of application : The compounds were synthesized and their antibacterial activity was evaluated against Staphylococcus aureus and Enterococcus faecalis .
- Results or outcomes : Among the studied compounds, some showed higher antimicrobial activity against Staphylococcus aureus than TCC, with MIC values of 8 µg/mL versus 16 µg/mL of TCC . One compound was much more active than TCC against Enterococcus faecalis .
6. Anti-Ulcerogenic Activities
- Summary of the application : A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Methods of application : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . For example, one synthesis involved dissolving a benzothiazole derivative and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .
- Results or outcomes : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
7. Antitumor Properties
- Summary of the application : Diarylureas, commonly known for their antitumor properties, have been used in personal care products for over 60 years . Triclocarban (TCC), a polychlorinated aromatic antimicrobial that has been used in personal care products, belongs to the class of diarylureas .
- Methods of application : TCC has been used in personal care products for the prevention of spoilage and infections as it perturbs microbial fatty acid synthesis and cell membrane formation of microbes .
- Results or outcomes : TCC has been recently proposed for a repositioning to antimicrobial and/or for the treatment of COVID-19 .
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKIXSHRWVIJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(S1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)
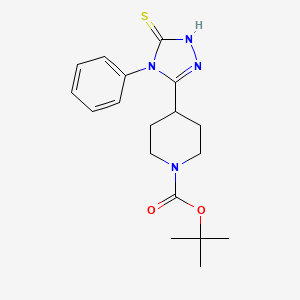
![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)
![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)
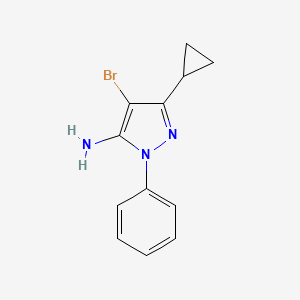
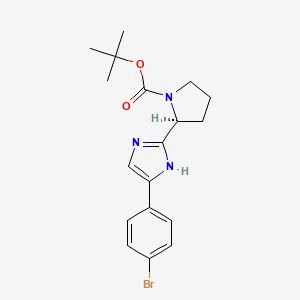
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)
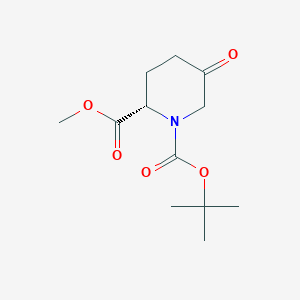
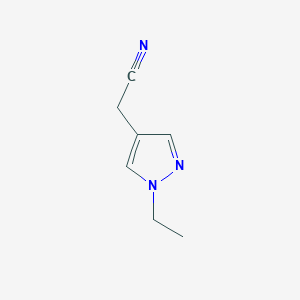
![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)
![[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1396268.png)
